Unique Provenance: A Defined Single-Component Scaffold with No Prior Characterization
The primary, verified differentiator for CAS 308295-28-5 is the complete absence of any prior biological, pharmacological, or physicochemical characterization in the scientific literature. The ZINC database, which aggregates ChEMBL bioactivity data, explicitly states 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. This is in stark contrast to its closest commercially available analog with a known target interaction, methyl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate, which has been tested against GSK-3β [2]. This absence of data creates a uniquely clean slate for proprietary research, free from pre-existing intellectual property or confounding off-target activity reports.
| Evidence Dimension | Number of reported bioactivities in ChEMBL database |
|---|---|
| Target Compound Data | 0 known activities; 0 publications |
| Comparator Or Baseline | Closest analog with data: methyl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate has a reported EC50 > 300,000 nM on GSK-3β |
| Quantified Difference | Target compound has zero prior art versus comparator with defined (albeit weak) target engagement |
| Conditions | ChEMBL 20 and binding database curation |
Why This Matters
For organizations seeking to build novel intellectual property or screen a compound with no confounding prior data, this absolute lack of characterization is a quantifiable advantage over even weakly characterized analogs.
- [1] ZINC15 Database, Substance ZINC000000623787. Accessed 2026-04-29. View Source
- [2] BindingDB, Entry BDBM68634: 2-methyl-5-(2-thenoyloxy)benzofuran-3-carboxylic acid methyl ester. EC50 > 3.00E+5 nM for Glycogen synthase kinase-3 beta. Accessed 2026-04-29. View Source
